S-((1-carboxyethyl)thio)cysteine

Vue d'ensemble

Description

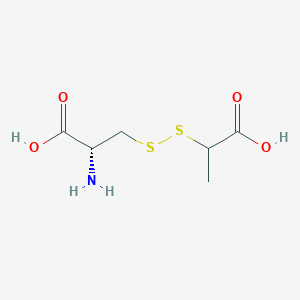

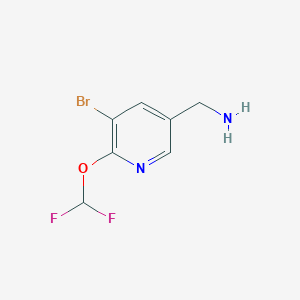

“S-((1-carboxyethyl)thio)cysteine” is an L-cysteine thioether where the hydrogen of the thiol group has been replaced by a 1,2-dicarboxyethyl group . It is a chemical modification that occurs in tissue proteins and is formed by a Michael addition of cysteine to fumaric acid .

Synthesis Analysis

The synthesis of “S-((1-carboxyethyl)thio)cysteine” involves complex processes. For instance, peptide amphiphiles with different degrees of polymerization were synthesized by Fuchs-Farthing and ring-opening polymerization followed by post-polymerization modification . The synthesized compounds could self-assemble to form regular spherical micelles in low-concentration aqueous solution .Molecular Structure Analysis

The molecular formula of “S-((1-carboxyethyl)thio)cysteine” is C6H11NO4S . The thiol functional group of the amino acid cysteine can undergo a wide array of oxidative modifications .Chemical Reactions Analysis

The thiol group of cysteine in a subset of proteins undergoes oxidative modification in response to changes in the intracellular redox environment . The thiol functional group is a sulfur analogue of alcohol, but the smaller difference in electronegativity between the sulfur atom and the hydrogen atom makes the S–H bond less polarized than the O–H bond .Applications De Recherche Scientifique

Oxidative Deamination

- S-(1-carboxyethyl)-L-cysteine (1-CEC) undergoes oxidative deamination by L-aminoacid oxidase, leading to the formation of alpha-ketoacids, a critical process in amino acid metabolism (Foppoli, Coccia, & Blarzino, 1986).

Metabolism and Identification

- S-[2-Carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine has been identified as a metabolite in human urine, indicating its role in metabolic pathways (Kinuta et al., 1992).

Chemical Synthesis

- Details of the synthesis of S-(1-carboxyethyl)-L-cysteine from cysteine have been reported, showing its importance in chemical research and synthesis (Blarzino, Foppoli, & Coccia, 1987).

Reaction with Unsaturated Aldehydes

- S-(1-carboxyethyl)thio)cysteine reacts with unsaturated aldehydes, forming compounds that are precursors to odorant sulfur compounds in food flavors (Starkenmann, 2003).

Biotransformation in Humans

- S-carboxymethyl-L-cysteine undergoes metabolic transformations in humans, resulting in several nitrogen-free metabolites. This research highlights the complex metabolic pathways involved with this compound (Hofmann, Eichelbaum, Seefried, & Meese, 1991).

Application in Peptide Synthesis

- It has been used in the preparation of peptide thioesters, an important process in peptide and protein chemistry (Ohta et al., 2006).

Role in Cytoprotection and Cytotoxicity

- Studies on S-(2-Carboxyethyl)-L-Cysteine and its sulfoxide suggest their roles in activating antioxidant pathways and affecting cytotoxic effects of various substances, indicating their potential in pharmacological research (Waters et al., 2022).

Role in Amino Acid Modification

- It has been involved in the formation of novel amino acids, such as 4-thialaminine, indicating its utility in protein chemistry and biochemistry (Itano & Robinson, 1972).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-amino-3-(1-carboxyethyldisulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S2/c1-3(5(8)9)13-12-2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHQZZTYKHSOGL-BKLSDQPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)SSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-((1-carboxyethyl)thio)cysteine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate](/img/structure/B1384640.png)

![(R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1384654.png)